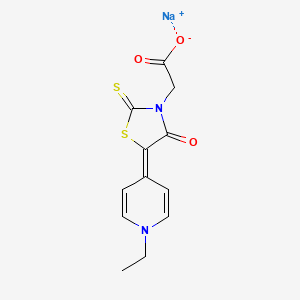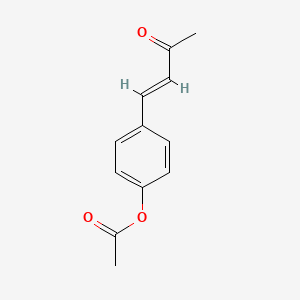
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and crotonaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide.
Reaction Mechanism: The reaction proceeds through an aldol condensation mechanism, where the enolate ion of 4-hydroxyacetophenone reacts with crotonaldehyde to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature and pressure.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automation: Automated systems are used to monitor and control reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Applications De Recherche Scientifique
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Effects: The compound’s effects are mediated through its ability to bind to and alter the activity of its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(4-Hydroxyphenyl)-3-buten-2-one: Similar structure but lacks the acetyloxy group.
(E)-4-(4-Methoxyphenyl)-3-buten-2-one: Contains a methoxy group instead of an acetyloxy group.
(E)-4-(4-Chlorophenyl)-3-buten-2-one: Contains a chlorine atom instead of an acetyloxy group.
Uniqueness
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
27297-83-2 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
[4-[(E)-3-oxobut-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+ |
Clé InChI |
JFNKSNPDSGPDLG-ONEGZZNKSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |
SMILES canonique |
CC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


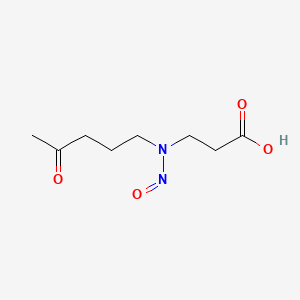


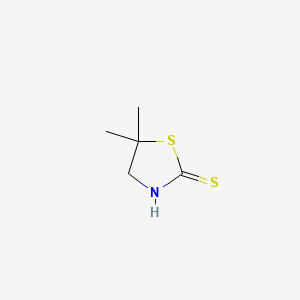
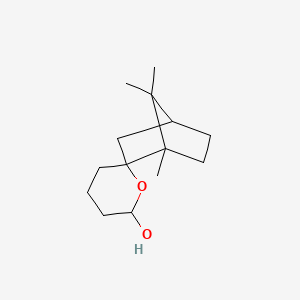
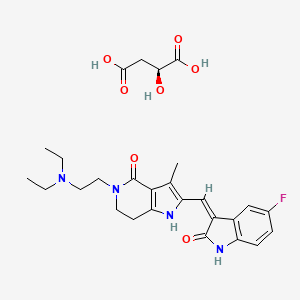

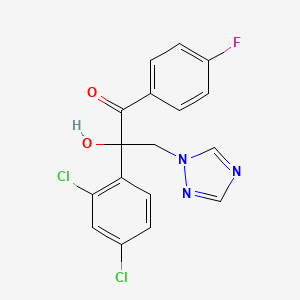
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)

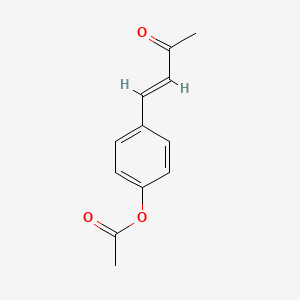
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)

